2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, chromeno, and pyrrole moieties
Preparation Methods
The synthesis of 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the chromeno-pyrrole core: This step involves the condensation of suitable aldehydes or ketones with amines, followed by cyclization.
Functionalization: Introduction of the methoxy and prop-2-en-1-yloxy groups through nucleophilic substitution or other suitable reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the chromeno and pyrrole rings.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other furan, chromeno, and pyrrole derivatives. Compared to these, 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.
Some similar compounds include:
Furan derivatives: Such as 2-methylfuran and furfural.
Chromeno derivatives: Such as chromen-2-one and chromeno[2,3-b]pyridine.
Pyrrole derivatives: Such as pyrrole-2-carboxylic acid and 1-methylpyrrole.
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO6/c1-4-11-33-21-10-8-17(14-22(21)31-3)24-23-25(29)19-13-16(2)7-9-20(19)34-26(23)27(30)28(24)15-18-6-5-12-32-18/h4-10,12-14,24H,1,11,15H2,2-3H3 |
InChI Key |
XSDOVFMZNCMDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)OCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.